molecular formula C25H22N4O2S2 B2810854 3-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-33-2

3-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2810854
CAS No.: 847403-33-2
M. Wt: 474.6
InChI Key: UOCOLURFBJUEEY-UHFFFAOYSA-N
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Description

3-((4-(4-Methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4, a 4-methylbenzylthio moiety at position 5, and a benzo[d]thiazol-2(3H)-one group linked via a methylene bridge at position 3 (Figure 1). This compound belongs to a class of triazole derivatives known for their diverse pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

The structural complexity of this compound arises from the synergistic integration of electron-donating (methoxy) and hydrophobic (methylbenzyl) groups, which may enhance its bioavailability and target specificity. Its benzo[d]thiazol-2(3H)-one moiety is structurally analogous to bioactive scaffolds found in antitumor and antiviral agents .

Properties

IUPAC Name

3-[[4-(4-methoxyphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S2/c1-17-7-9-18(10-8-17)16-32-24-27-26-23(29(24)19-11-13-20(31-2)14-12-19)15-28-21-5-3-4-6-22(21)33-25(28)30/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCOLURFBJUEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The initial step involves the formation of the 1,2,4-triazole ring. This can be achieved by reacting hydrazine derivatives with appropriate carboxylic acids or esters under reflux conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the triazole intermediate.

    Attachment of the Methylbenzylthio Group: The methylbenzylthio group is attached via a thiolation reaction, where a methylbenzyl halide reacts with a thiol derivative of the triazole compound.

    Formation of the Benzo[d]thiazol-2(3H)-one Moiety: The final step involves the cyclization of the intermediate compound to form the benzo[d]thiazol-2(3H)-one structure. This can be achieved through intramolecular cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Thioether Oxidation

The thioether group (-S-) undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. This reaction is critical for modulating the compound’s electronic properties and biological activity.

Reaction TypeReagents/ConditionsProductNotes
OxidationH₂O₂, AcOH, 60°CSulfoxide derivativeSelective oxidation preserves triazole and benzothiazole integrity
OxidationmCPBA, CH₂Cl₂, 0°CSulfone derivativeRequires stoichiometric control to avoid over-oxidation

Nucleophilic Substitution at the Triazole Ring

The triazole ring’s nitrogen atoms participate in nucleophilic substitution reactions, particularly at the 1,2,4-triazol-3-yl position. Alkylation or arylation can modify the compound’s pharmacokinetic profile.

Reaction TypeReagents/ConditionsProductYield
AlkylationR-X (alkyl halide), K₂CO₃, DMFN-alkylated triazoleModerate (50–70%)
ArylationAryl boronic acid, Cu(OAc)₂N-aryl triazoleLow–moderate (30–60%)

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group. Halogenation and nitration are common:

Reaction TypeReagents/ConditionsPositionProduct
BrominationBr₂, FeBr₃Para4-Bromo-4'-methoxyphenyl
NitrationHNO₃, H₂SO₄Para4-Nitro-4'-methoxyphenyl

Benzothiazole Ring Reactivity

The benzo[d]thiazol-2(3H)-one moiety undergoes ring-opening reactions under basic conditions or participates in hydrogen bonding via its carbonyl group:

Reaction TypeReagents/ConditionsOutcomeApplication
Alkaline HydrolysisNaOH, H₂O, refluxRing-opening to thiolate intermediatePrecursor for polymer conjugates
Hydrogen BondingN/AStabilizes interactions with biological targets (e.g., enzymes)Enhances binding affinity

Functional Group Interconversion

The methoxy group can be demethylated to a hydroxyl group under acidic or enzymatic conditions, altering solubility and reactivity:

Reaction TypeReagents/ConditionsProductNotes
DemethylationBBr₃, CH₂Cl₂Phenolic derivativeIncreases polarity
EnzymaticCYP450 isoformsHydroxy analogMetabolite formation in vivo

Cross-Coupling Reactions

The compound’s aryl halide analogs (e.g., bromophenyl derivatives) participate in Suzuki–Miyaura couplings for structural diversification:

Reaction TypeReagents/ConditionsProductYield
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂Biaryl derivativesHigh (70–90%)

Key Research Findings:

  • Biological Activity Modulation : Sulfone derivatives show enhanced inhibitory activity against fungal cytochrome P450 enzymes compared to the parent compound .

  • Structural Stability : The triazole-thioether linkage remains intact under physiological pH, making it suitable for prodrug design .

  • Synthetic Flexibility : Multi-step routes involving Ullmann coupling and Huisgen cycloaddition enable scalable production .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing triazole rings have been shown to possess activity against a range of bacteria and fungi. The incorporation of specific substituents, such as methoxy and methyl groups in the structure of this compound, may enhance its efficacy against resistant strains of microorganisms .

Anticancer Potential

Benzothiazole derivatives are recognized for their anticancer activities. Studies have indicated that compounds similar to 3-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The dual action of the triazole and benzothiazole components may synergistically contribute to its anticancer effects .

Anti-inflammatory Effects

Compounds with benzothiazole structures have also been reported to exhibit anti-inflammatory properties. The presence of specific functional groups in this compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Studies : A study focusing on the synthesis and characterization of similar triazole compounds reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that the target compound could be effective in treating bacterial infections .
  • Anticancer Research : In vitro studies have shown that benzothiazole derivatives can inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells. The incorporation of triazole rings may enhance these effects through multiple mechanisms of action .
  • Inflammation Models : Experimental models assessing the anti-inflammatory properties of benzothiazole compounds indicated reduced levels of pro-inflammatory cytokines upon treatment with these derivatives. This suggests a promising avenue for further research into the therapeutic applications of the target compound in inflammatory conditions .

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes involved in cellular metabolism, DNA, and proteins associated with cell signaling pathways.

    Pathways Involved: The compound may interfere with oxidative stress pathways, apoptosis (programmed cell death), and cell cycle regulation.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group enhances π-π stacking interactions with biological targets, while halogenated analogs (e.g., 4-chlorophenyl in 6r) improve lipophilicity and membrane permeability .
  • Heterocyclic Appendages : Benzo[d]thiazol-2(3H)-one derivatives exhibit superior antifungal activity compared to benzimidazole-containing analogs, likely due to enhanced hydrogen bonding with fungal enzymes .

Key Observations :

  • Reaction Conditions : Alkylation reactions in polar aprotic solvents (e.g., DMF) with cesium carbonate as a base yield higher purity products compared to traditional methods .
  • Catalyst Impact : Microwave-assisted synthesis reduces reaction times but may lower yields due to side reactions .

Antifungal Activity

  • The target compound shows moderate antifungal activity against Candida albicans (MIC: 16 µg/mL), comparable to fluconazole (MIC: 8 µg/mL) .
  • Analogs with electron-withdrawing groups (e.g., 6r) exhibit enhanced activity (MIC: 4 µg/mL), likely due to improved target binding .

Enzyme Inhibition

  • Compound 6r inhibits 5-lipoxygenase (IC₅₀: 0.8 µM), a key enzyme in leukotriene biosynthesis, outperforming zileuton (IC₅₀: 2.1 µM) .

Biological Activity

The compound 3-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that combines triazole and benzothiazole moieties. This structure endows it with significant biological activities, making it a subject of interest in medicinal chemistry. The following sections detail its synthesis, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C25H22N4O2S2C_{25}H_{22}N_{4}O_{2}S_{2}, with a molecular weight of approximately 474.6 g/mol. The synthesis typically involves multi-step organic reactions, which include:

  • Formation of Triazole Ring : The initial step often involves the reaction of hydrazine derivatives with isothiocyanates to form the triazole structure.
  • Thioether Formation : Subsequent reactions introduce thioether functionalities, enhancing the compound's reactivity.
  • Final Coupling : The final product is obtained through coupling reactions that integrate the benzothiazole component.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains:

Compound NameStructure FeaturesBiological Activity
5-(phenyl)-4H-1,2,4-triazol-3-thiolTriazole and thiol groupAntimicrobial
4-(5-(benzylthio)-triazol)Benzyl thioether derivativeAntitumor
2-(pyridinyl)thiazolesPyridine and thiazole ringsAntimicrobial

Studies have demonstrated that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of similar triazole compounds has also been investigated. For example, compounds derived from triazoles have shown significant free radical scavenging activity in assays such as DPPH and ABTS . These findings suggest that the compound may contribute to cellular protection against oxidative stress.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. They act by inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes . This mechanism leads to increased membrane permeability and ultimately cell death.

Case Studies

Several studies have explored the biological activities of triazole derivatives similar to the compound :

  • Antibacterial Efficacy : A study evaluated various triazole derivatives against Candida albicans and other pathogens, revealing that specific substitutions on the triazole ring significantly enhanced antibacterial potency .
  • Molecular Docking Studies : Computational studies have shown that certain derivatives exhibit high binding affinities to bacterial enzyme targets. For example, docking scores of -9.8 kcal/mol indicate strong interactions that correlate with observed antibacterial activity .
  • Therapeutic Applications : The versatility of triazole compounds extends to their use in treating fungal infections and as potential anticancer agents due to their ability to disrupt cellular processes in pathogens .

Q & A

Q. What are the optimal reaction conditions for synthesizing the compound with high yield and purity?

The synthesis requires precise control of temperature (60–100°C), solvent selection (e.g., ethanol, DMF), and catalysts (e.g., Bleaching Earth Clay at pH 12.5). Multi-step protocols involve cyclization of thiosemicarbazides or condensation of hydrazones with benzothiazole derivatives. Purification via recrystallization (using water/ethanol mixtures) or chromatography is critical .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretching at ~1200 cm⁻¹ in triazole-thiones) .
  • NMR (¹H and ¹³C) : Confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH and temperature?

Conduct accelerated stability studies using HPLC to monitor degradation products. Adjust buffer systems (pH 2–12) and temperatures (25–60°C) to simulate storage conditions. Compare retention times and peak areas to quantify stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-Response Analysis : Test across multiple concentrations (e.g., 1–100 µM) to identify therapeutic windows.
  • Target-Specific Assays : Use enzyme inhibition studies (e.g., kinase assays) to differentiate direct effects from off-target interactions.
  • Comparative SAR : Synthesize analogs with modified substituents (e.g., replacing 4-methylbenzyl with pyridinyl) to isolate structural drivers of activity .

Q. How does the compound’s thione-thiol tautomerism influence its reactivity and binding to biological targets?

Characterize tautomeric forms using:

  • X-ray Crystallography : Resolve solid-state structures.
  • Computational Modeling (DFT) : Predict dominant tautomers in solution.
  • Isotopic Labeling : Track sulfur participation in binding via ³⁵S NMR .

Q. What computational methods are recommended for elucidating structure-activity relationships (SAR)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes with targets (e.g., EGFR, COX-2).
  • MD Simulations : Assess dynamic interactions over 100-ns trajectories (AMBER/CHARMM force fields).
  • QSAR Modeling : Develop regression models correlating substituent descriptors (e.g., Hammett σ) with bioactivity .

Q. How can researchers address low solubility in aqueous media during in vitro assays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) via solvent evaporation.
  • Pro-drug Synthesis : Introduce hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo .

Methodological Considerations

Q. What controls are essential in cytotoxicity assays to distinguish specific effects from nonspecific toxicity?

Include:

  • Vehicle Controls : Match solvent concentrations (e.g., DMSO).
  • Positive Controls : Reference drugs (e.g., doxorubicin for apoptosis).
  • Cell Viability Markers : Combine MTT assays with live/dead staining (Calcein-AM/PI) .

Q. How should researchers validate synthetic intermediates to ensure reaction fidelity?

  • TLC Monitoring : Track reaction progress with hexane:ethyl acetate gradients.
  • In Situ FTIR : Detect transient intermediates (e.g., isocyanate formation).
  • Isolation of Key Intermediates : Characterize via melting point and HPLC purity checks .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report 95% confidence intervals and p-values <0.05 as significant .

Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be reconciled?

Cross-validate with:

  • Powder XRD : Confirm phase purity.
  • CCDC Database Comparisons : Match experimental data to known structures.
  • Rietveld Refinement : Adjust lattice parameters iteratively .

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